KS370G
Overview
Description
KS370G is a synthetic derivative of caffeic acid, a naturally occurring hydroxycinnamic acid found in various plants. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . It is structurally similar to caffeic acid phenethyl ester but has an amide group instead of an ester group, which provides it with increased metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
KS370G can be synthesized through several methods. One common approach involves the reaction of caffeic acid with phenethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction typically proceeds at room temperature and yields the desired amide product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process . Additionally, advancements in biotechnological methods, such as metabolic engineering of yeast, have been explored for the biosynthesis of caffeic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
KS370G undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it to its corresponding alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinones, alcohol derivatives, and substituted phenethyl amides .
Scientific Research Applications
KS370G has a wide range of scientific research applications:
Mechanism of Action
KS370G exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by modulating various signaling pathways, including the p53 and caspase pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid Phenethyl Ester: Similar in structure but with an ester group instead of an amide group.
Chlorogenic Acid: Another derivative of caffeic acid, commonly found in coffee.
Rosmarinic Acid: A compound found in rosemary with similar antioxidant and anti-inflammatory properties.
Uniqueness
KS370G is unique due to its increased metabolic stability and potent biological activities. Its amide group provides resistance to enzymatic hydrolysis, making it more stable in biological systems compared to its ester counterpart .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWABIXYAFJMQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709975 | |
Record name | 3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105955-01-9 | |
Record name | 3-(3,4-Dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50709975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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